molecular formula C9H13NO2 B1293678 2,3-Dimethoxybenzylamine CAS No. 4393-09-3

2,3-Dimethoxybenzylamine

Cat. No.: B1293678
CAS No.: 4393-09-3
M. Wt: 167.2 g/mol
InChI Key: LVMPWFJVYMXSNY-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzylamine, with the chemical formula C9H13NO2, is an organic compound characterized by a benzene ring substituted with two methoxy groups and an amino group. It appears as a colorless to pale yellow liquid with a faint odor . This compound is utilized in various chemical syntheses and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxybenzylamine can be synthesized through several methods. One common method involves the reduction of 2,3-dimethoxybenzaldehyde using methylamine and a catalyst such as Raney nickel under hydrogenation conditions . The reaction typically proceeds as follows:

  • Dissolve 2,3-dimethoxybenzaldehyde in ethanol.
  • Add methylamine and heat the mixture to boiling.
  • Introduce Raney nickel catalyst and perform hydrogenation at low pressure until the absorption of hydrogen ceases.
  • Filter out the catalyst and evaporate the solvent to obtain the product.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxybenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like Raney nickel or platinum.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of N-substituted derivatives.

    Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

2,3-Dimethoxybenzylamine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxybenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethoxybenzylamine is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and interaction with biological targets. This distinct structure makes it valuable in specific synthetic and research applications where other isomers may not be as effective.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMPWFJVYMXSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195994
Record name 2,3-Dimethoxybenzylamine
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4393-09-3
Record name 2,3-Dimethoxybenzylamine
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Record name 2,3-Dimethoxybenzylamine
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Record name 2,3-Dimethoxybenzylamine
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Record name 2,3-dimethoxybenzylamine
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Record name 2,3-Dimethoxybenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 2,3-Dimethoxybenzylamine be utilized in the synthesis of heterocyclic compounds?

A1: Research highlights the utility of this compound in synthesizing 1-aryl-2,3-dihydro-1H-isoindoles (isoindolines). [] The process involves a Pictet-Spengler type reaction, where this compound reacts with carbonyl compounds in the presence of acetic-formic anhydride under acidic conditions. [] This forms an N-formyliminium ion intermediate, which undergoes a cyclization reaction to yield the desired isoindoline product. [] This synthetic approach provides a simple and effective route for preparing these valuable heterocyclic compounds.

Q2: What are the potential applications of peptide-linked dicatechol derivatives synthesized from this compound?

A2: this compound serves as a crucial starting material for synthesizing di-, tri-, and tetrapeptide-linked dicatechol derivatives. [, ] These derivatives are prepared through a multi-step process involving the coupling of 2,3-dimethoxybenzoic acid, peptides, and this compound using standard coupling reagents like EDC/HOBt or DDC/HOSu. [, ] The final step involves cleaving the methyl ethers to reveal the free catechol groups. [, ] These peptide-linked dicatechol derivatives hold promise as potential ligands for metal complexes. [, ] The presence of peptide spacers can contribute to well-defined and fixed conformations within these metal complexes, influencing their properties and potential applications.

Q3: What is the role of Raney nickel in reactions involving 2,3-Dimethoxybenzaldehyde, a precursor to this compound?

A3: Raney nickel acts as a catalyst in the reduction of 2,3-dimethoxybenzaldehyde. [] This reduction reaction is crucial for synthesizing N-methyl-2,3-dimethoxybenzylamine. [] The use of a specialized hydrogenation apparatus, alongside the Raney nickel catalyst, facilitates the addition of hydrogen to the carbonyl group of 2,3-dimethoxybenzaldehyde, leading to the formation of the desired N-methylated product. []

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